molecular formula C2H7OSi B3054237 Hydroxydimethylsilane CAS No. 5906-76-3

Hydroxydimethylsilane

Cat. No.: B3054237
CAS No.: 5906-76-3
M. Wt: 75.16 g/mol
InChI Key: YRXICXUINRGLJP-UHFFFAOYSA-N
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Description

Hydroxydimethylsilane (chemical formula: (CH₃)₂SiOH) is an organosilicon compound characterized by a silicon atom bonded to two methyl groups (-CH₃) and one hydroxyl group (-OH). This structure imparts unique reactivity, balancing the hydrophobicity of methyl groups with the polarity of the hydroxyl group. It is primarily utilized in synthetic chemistry as a precursor or intermediate for functionalized silanes and silicon-containing polymers. For instance, this compound derivatives, such as 4,4’-bis(this compound)azobenzene, have been synthesized via tin-lithium exchange and Stille cross-coupling reactions, highlighting its role in photoresponsive materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxydimethylsilane can be synthesized through several methods. One common approach involves the hydrolysis of dimethylchlorosilane. This reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the replacement of the chlorine atom with a hydroxyl group:

(CH3)2SiCl+H2O(CH3)2SiOH+HCl\text{(CH}_3\text{)}_2\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SiOH} + \text{HCl} (CH3​)2​SiCl+H2​O→(CH3​)2​SiOH+HCl

Another method involves the reduction of dimethylsilanediol using a reducing agent like lithium aluminum hydride:

(CH3)2Si(OH)2+LiAlH4(CH3)2SiOH+LiAl(OH)4\text{(CH}_3\text{)}_2\text{Si(OH)}_2 + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)}_2\text{SiOH} + \text{LiAl(OH)}_4 (CH3​)2​Si(OH)2​+LiAlH4​→(CH3​)2​SiOH+LiAl(OH)4​

Industrial Production Methods

In industrial settings, this compound is often produced through the direct process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting dimethylchlorosilane is then hydrolyzed to yield this compound.

Chemical Reactions Analysis

Types of Reactions

Hydroxydimethylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylsilanediol.

    Reduction: It can be reduced to form dimethylsilane.

    Substitution: The hydroxyl group can be replaced by other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Reagents like chlorinating agents (e.g., thionyl chloride) can replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Dimethylsilanediol

    Reduction: Dimethylsilane

    Substitution: Dimethylchlorosilane

Scientific Research Applications

Hydroxydimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: It is employed in the modification of biomolecules and the development of biocompatible materials.

    Medicine: It is investigated for its potential use in drug delivery systems and medical implants.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of hydroxydimethylsilane involves its ability to form stable siloxane bonds through condensation reactions. These bonds are crucial in the formation of silicone polymers and other materials. The hydroxyl group in this compound can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

The following analysis compares hydroxydimethylsilane with structurally analogous silanes, focusing on substituents, reactivity, applications, and safety profiles.

Table 1: Comparative Properties of this compound and Analogous Silanes

Compound Molecular Formula Substituents Key Reactivity/Applications Hazards (GHS Classification)
This compound (CH₃)₂SiOH -OH, 2×-CH₃ Intermediate in azobenzene derivatives; photoresponsive materials Limited data; likely moderate irritant
Methylsilane CH₃SiH₃ -CH₃, 3×-H Semiconductor manufacturing; thin-film coatings Flammable (H225); acute toxicity (H302, H315)
Trifluoromethyltrimethylsilane CF₃Si(CH₃)₃ -CF₃, 3×-CH₃ Fluorinated coatings; hydrophobic materials Flammable (H225); skin/eye irritation (H315, H319)
Dichlorodimethylsilane Cl₂Si(CH₃)₂ 2×-Cl, 2×-CH₃ Silicone precursor; corrosive, reacts violently with water Corrosive (H314); water-reactive (H290)
Hexamethyldisilazane (CH₃)₃SiNHSi(CH₃)₃ 2×-Si(CH₃)₃, -NH- Silylating agent; protects hydroxyl groups in organic synthesis Skin irritation (H315); respiratory sensitization
Phenylsilane C₆H₅SiH₃ -C₆H₅, 3×-H Polymer crosslinking; hydrogen storage research Flammable (H225); reacts with oxidizers
Cyclohexyldimethoxymethylsilane C₆H₁₁(OCH₃)Si(CH₃)₂ -C₆H₁₁, -OCH₃, 2×-CH₃ Non-toxic additive; enhances material compatibility Low toxicity; no significant hazards reported

Reactivity and Functional Group Influence

  • Hydroxyl Group (this compound) : The -OH group enables hydrogen bonding and participation in condensation reactions, making it useful in crosslinked polymers. However, it is less reactive toward nucleophiles compared to chlorinated silanes like dichlorodimethylsilane, which undergoes rapid hydrolysis .
  • Chlorine Substituents (Dichlorodimethylsilane) : High electrophilicity due to -Cl groups facilitates silicone synthesis but poses handling risks (e.g., corrosive reactions with moisture) .
  • Fluorinated Groups (Trifluoromethyltrimethylsilane) : The -CF₃ group enhances thermal stability and hydrophobicity, ideal for water-repellent coatings .

Biological Activity

Hydroxydimethylsilane (HDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and materials science. This article delves into the biological activity of HDMS, examining its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a silane compound characterized by the presence of hydroxyl (-OH) groups attached to a dimethylsilane backbone. Its chemical structure allows it to interact with various biological systems, making it a subject of interest for researchers exploring its potential therapeutic applications and interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of HDMS can be attributed to several mechanisms:

  • Cellular Interaction : HDMS can modify cell surfaces, influencing adhesion and proliferation. Its hydrophilic nature promotes interactions with cellular membranes.
  • Antioxidant Properties : Some studies suggest that silane compounds exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary research indicates that HDMS may have antimicrobial effects, potentially serving as an agent against various pathogens.

Antimicrobial Activity

A study focusing on the antimicrobial properties of silane compounds demonstrated that hydroxyl-terminated silanes, including HDMS, exhibited significant antimicrobial activity against a range of bacteria. The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, indicating that HDMS could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Cellular Proliferation Studies

Research has also investigated the effects of HDMS on cell proliferation. In vitro studies using human fibroblast cell lines showed that HDMS can enhance cell adhesion and proliferation rates compared to control groups. The results suggest that HDMS may facilitate wound healing applications by promoting cellular migration and growth .

Applications in Biotechnology

The unique properties of this compound make it suitable for various applications:

  • Surface Coatings : HDMS is used to create hydrophilic surfaces that promote cell attachment in tissue engineering.
  • Drug Delivery Systems : Its ability to modify surfaces can enhance the delivery efficiency of therapeutic agents.
  • Biocompatible Materials : The compound's compatibility with biological systems makes it an attractive candidate for developing biocompatible materials in medical devices.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of hydroxydimethylsilane for high-purity yields in laboratory settings?

  • Methodological Answer : Utilize controlled hydrolysis of chlorodimethylsilane in anhydrous conditions, monitoring reaction kinetics via gas chromatography (GC) to track intermediate byproducts like hexamethyldisiloxane . Purification via fractional distillation under inert atmospheres (e.g., nitrogen) minimizes oxidation. Validate purity using NMR (¹H/²⁹Si) and FT-IR spectroscopy to confirm Si-OH bond formation and absence of residual solvents .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermodynamic properties?

  • Methodological Answer : Combine spectroscopic methods (¹H/²⁹Si NMR for Si-OH bond verification) with thermogravimetric analysis (TGA) to assess thermal stability. Differential scanning calorimetry (DSC) can identify phase transitions, while X-ray crystallography (if crystallizable) provides atomic-level structural insights . Cross-reference data with computational models (DFT calculations) to validate bond angles and energies .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Methodological Answer : Follow GHS guidelines for silane derivatives: use fume hoods, wear nitrile gloves, and avoid contact with water or oxidizers to prevent exothermic reactions . Store in airtight containers under nitrogen, and implement spill containment protocols using inert adsorbents (e.g., vermiculite) . Monitor air quality for siloxane byproducts using real-time gas sensors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Conduct systematic reviews to identify variables affecting catalytic efficiency, such as solvent polarity, temperature, and ligand coordination . Replicate conflicting studies under standardized conditions, using kinetic isotope effect (KIE) studies to isolate mechanistic pathways. Employ multivariate regression to analyze confounding factors like trace moisture content .

Q. What strategies improve the stability of this compound in aqueous biomedical applications?

  • Methodological Answer : Encapsulate this compound in cyclodextrin or lipid nanoparticles to shield the Si-OH group from hydrolysis. Validate stability via dynamic light scattering (DLS) and HPLC under physiological pH (7.4) and temperature (37°C) . Compare degradation profiles using Arrhenius plots to predict shelf-life .

Q. How can computational modeling predict this compound’s reactivity with biomolecules?

  • Methodological Answer : Apply molecular docking simulations (AutoDock Vina) to model interactions with proteins/enzymes, focusing on Si-O bond polarization. Validate predictions with in vitro assays (e.g., fluorescence quenching or SPR) to measure binding affinities. Cross-correlate results with QSAR models to refine predictive accuracy .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers address variability in this compound’s spectroscopic data across studies?

  • Methodological Answer : Standardize calibration protocols using reference compounds (e.g., tetramethylsilane for NMR). Report instrument parameters (e.g., magnetic field strength, solvent suppression techniques) to ensure reproducibility. Use error-bar plots and ANOVA to statistically differentiate systematic vs. random errors .

Q. What frameworks are effective for synthesizing conflicting literature on this compound’s environmental persistence?

  • Methodological Answer : Conduct scoping reviews with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Categorize findings into "degradation pathways," "bioaccumulation potential," and "soil mobility," and apply weight-of-evidence analysis to resolve discrepancies .

Q. Experimental Design Considerations

Q. How to design a robust study investigating this compound’s role in hybrid material synthesis?

  • Methodological Answer : Adopt a factorial design to test variables (e.g., precursor ratios, curing temperatures). Use SEM-EDS to map elemental distribution in composites and nanoindentation to measure mechanical properties. Include negative controls (silane-free matrices) to isolate material contributions .

Q. What ethical and methodological standards apply to this compound studies involving biological systems?

  • Methodological Answer : Align with ICH guidelines for in vitro/in vivo testing: document cell line provenance, passage numbers, and cytotoxicity thresholds (e.g., IC50 via MTT assays). For animal studies, justify sample sizes using power analysis and adhere to ARRIVE reporting standards .

Properties

InChI

InChI=1S/C2H7OSi/c1-4(2)3/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXICXUINRGLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334760
Record name Silanol, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-76-3
Record name Dimethylsilanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLSILANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89464X5CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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